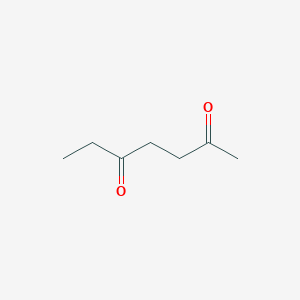

2,5-ヘプタンジオン

説明

Heptan-2,5-dione is a ketone.

2,5-Heptanedione is a natural product found in Streptomyces with data available.

科学的研究の応用

MOCVD 用金属キレート化

2,5-ヘプタンジオンは、金属有機化学気相成長 (MOCVD) 用の金属ジケトネートの調製において、金属キレート化剤として役立ちます。MOCVD は、気相から薄膜を堆積させるために使用される方法です .

電子輸送特性

研究では、電子デバイスで分子ワイヤーとして使用した場合の 2,5-ヘプタンジオンなどの β-ジケトンの電子輸送特性について調査されています。 これらの研究では、水素移動によって誘起されるエノール型とケト型間の変換に焦点を当てています .

錯体の合成と特性評価

2,5-ヘプタンジオン誘導体を含む錯体は、それらの熱的特性と材料科学における潜在的な用途について合成および特性評価されています .

光電子特性

2,5-ヘプタンジオン誘導体を含むユーロピウム錯体は、発光ダイオード (LED) やその他のディスプレイ技術における用途に不可欠な、さまざまな光電子特性について調製および特性評価されています .

作用機序

Target of Action

The primary target of 2,5-Heptanedione is the lysine residues in axonal proteins . These proteins play a crucial role in the structure and function of neurons, particularly in the peripheral nervous system .

Mode of Action

2,5-Heptanedione interacts with its targets through a two-step process. First, it reacts with lysine residues in axonal proteins by Schiff base formation . This reaction is followed by cyclization to give pyrroles . The formation of these pyrroles is a key step in the compound’s mode of action .

Biochemical Pathways

The biochemical pathway affected by 2,5-Heptanedione involves the oxidation of the pyrrole residues . This oxidation causes cross-linking and denaturation of proteins, which perturbs axonal transport and function . The disruption of these pathways leads to damage to nerve cells .

Pharmacokinetics

The pharmacokinetics of 2,5-Heptanedione involves its absorption, distribution, metabolism, and excretion (ADME). In both rats and humans, the inhalation kinetics of n-hexane and n-heptane were compared with the urinary excretion of 2,5-hexanedione . The reactivities of 2,5-hexanedione and 2,5-heptanedione with Nα-acetyl-L-lysine towards the formation of pyrrolyc adducts were also studied .

Result of Action

The result of 2,5-Heptanedione’s action is the damage to nerve cells . This damage is associated with a degeneration of the peripheral nervous system, and eventually the central nervous system . Symptoms of this damage can include tingling and cramps in the arms and legs, followed by general muscular weakness . In severe cases, atrophy of the skeletal muscles is observed, along with a loss of coordination and vision problems .

生化学分析

Biochemical Properties

It is known that its structural analog, 2,5-Hexanedione, reacts with lysine residues in axonal proteins by Schiff base formation followed by cyclization to give pyrroles . This suggests that 2,5-Heptanedione may have similar interactions with enzymes, proteins, and other biomolecules.

Cellular Effects

Studies on 2,5-Hexanedione have shown that it can cause neurotoxicity . It is possible that 2,5-Heptanedione may have similar effects on various types of cells and cellular processes.

Molecular Mechanism

It is known that 2,5-Hexanedione, a structurally similar compound, reacts with lysine residues in axonal proteins by Schiff base formation followed by cyclization to give pyrroles . Oxidation of the pyrrole residues then causes cross-linking and denaturation of proteins, which perturbs axonal transport and function and causes damage to nerve cells .

Temporal Effects in Laboratory Settings

It is known that its structural analog, 2,5-Hexanedione, can cause neurotoxicity , suggesting that 2,5-Heptanedione may have similar long-term effects on cellular function.

Dosage Effects in Animal Models

It is known that its structural analog, 2,5-Hexanedione, can cause neurotoxicity , suggesting that 2,5-Heptanedione may have similar dosage-dependent effects.

Metabolic Pathways

It is known that its structural analog, 2,5-Hexanedione, is a major metabolite of the neurotoxic industrial solvent methyl n-butyl ketone .

Transport and Distribution

It is known that its structural analog, 2,5-Hexanedione, can cause neurotoxicity , suggesting that 2,5-Heptanedione may have similar effects on its localization or accumulation.

Subcellular Localization

It is known that its structural analog, 2,5-Hexanedione, can cause neurotoxicity , suggesting that 2,5-Heptanedione may have similar effects on its activity or function.

特性

IUPAC Name |

heptane-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-3-7(9)5-4-6(2)8/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGRGPAAXHOTBAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)CCC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7073272 | |

| Record name | 2,5-Heptanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7073272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1703-51-1 | |

| Record name | 2,5-Heptanedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001703511 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Heptanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7073272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-HEPTANEDIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UP8A88O1MS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

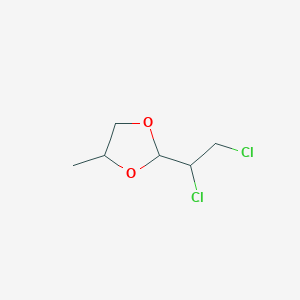

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-methyl-5-(5-nitrofuran-2-yl)-1,2,4-triazol-3-yl]acetamide](/img/structure/B155772.png)